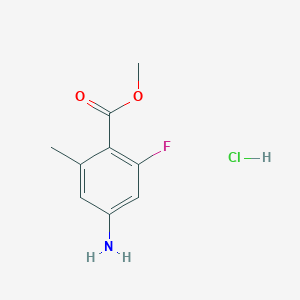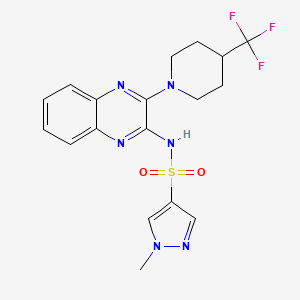
1-methyl-N-(3-(4-(trifluoromethyl)piperidin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(3-(4-(trifluoromethyl)piperidin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H19F3N6O2S and its molecular weight is 440.45. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-(3-(4-(trifluoromethyl)piperidin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(3-(4-(trifluoromethyl)piperidin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Recent Advances in Sulfonamide Hybrids
Sulfonamides are a crucial class of drugs with a variety of pharmacological agents possessing activities including antibacterial, anti-carbonic anhydrase, antitumor, and anti-neuropathic pain. Recent advancements have led to the development of two-component sulfonamide hybrids, incorporating organic compounds like coumarin, pyrazole, and quinoline, showing significant promise in creating novel therapeutic agents with enhanced effectiveness and diverse therapeutic applications (Ghomashi et al., 2022).
N-Alkylated Arylsulfonamides for CNS Disorders
N-alkylation of arylsulfonamide derivatives has been explored as a strategy for designing selective ligands for the 5-HT7 receptor, a target for treating central nervous system (CNS) disorders. This approach has identified compounds with potent and selective antagonism, demonstrating antidepressant-like and pro-cognitive properties in preclinical models, suggesting their potential utility in treating CNS disorders (Canale et al., 2016).
Synthesis of Heterocyclic Compounds with Antimicrobial Activity
The synthesis of new heterocyclic compounds based on sulfonamide has been a focus of research due to their promising antibacterial properties. By manipulating the sulfonamido moiety, researchers have developed compounds showing high activities against various microbial strains, highlighting their potential as novel antibacterial agents (El‐Emary et al., 2002).
Sulfonamide-based COX-2 Inhibitors
In the realm of anti-inflammatory and analgesic medication development, sulfonamide-containing 1,5-diarylpyrazole derivatives have been evaluated for their COX-2 inhibitory properties. This research has led to the discovery of celecoxib, a COX-2 inhibitor used for treating arthritis, showcasing the therapeutic potential of sulfonamide derivatives in managing inflammation and pain (Penning et al., 1997).
Multicomponent Sulfonamide Hybrids
The development of multicomponent sulfonamide hybrids, combining sulfonamides with multiple biologically active heterocycles, represents an innovative approach to drug development. These hybrids aim to enhance drug effectiveness across a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities, demonstrating the versatility and potential of sulfonamide-based compounds in medicinal chemistry (Massah et al., 2022).
特性
IUPAC Name |
1-methyl-N-[3-[4-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O2S/c1-26-11-13(10-22-26)30(28,29)25-16-17(24-15-5-3-2-4-14(15)23-16)27-8-6-12(7-9-27)18(19,20)21/h2-5,10-12H,6-9H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCKKNFMMPMLFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCC(CC4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(3-(4-(trifluoromethyl)piperidin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate](/img/structure/B2701336.png)
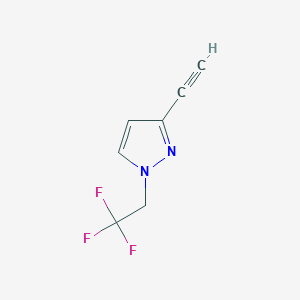
![2-{4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazino}pyrimidine](/img/structure/B2701340.png)
![N-[4-(4-benzamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2701341.png)
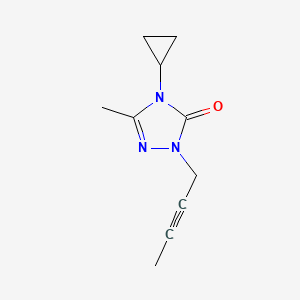
![2-(2-Hydroxyethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2701345.png)
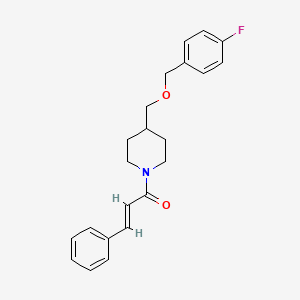

![2-[(4-bromophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2701350.png)
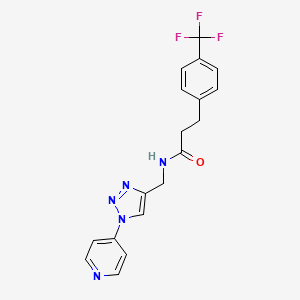
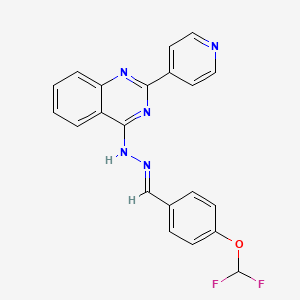
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2701355.png)
![(E)-2-(4-chlorophenyl)-N-[2-(2-hydroxyethylamino)-5-nitrophenyl]ethenesulfonamide](/img/structure/B2701356.png)
